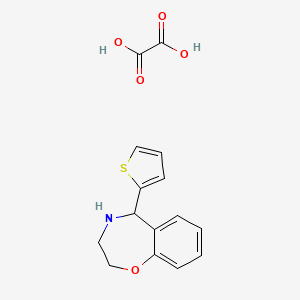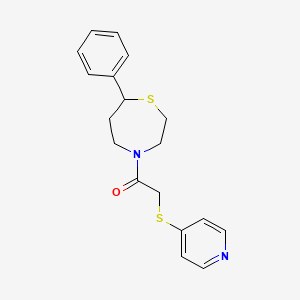
1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone, also known as PTPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PTPE is a thiazepane-based compound that has been synthesized through various methods and has shown promising results in various scientific studies.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Compounds with structures similar to 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone have been synthesized and evaluated for their potential biological activities. For instance, derivatives of pyridine and thiazole have been explored for their antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial and Anticancer Potential
Research has demonstrated that derivatives of pyridine, when synthesized with various heterocyclic compounds, show promising antimicrobial and anticancer activities. Compounds such as thiazolopyrimidines have been synthesized using similar methods and tested for their antimicrobial effectiveness, showing potential as broad-spectrum antibacterial agents (Bhadraiah et al., 2020).
Synthetic Applications
The synthetic versatility of compounds structurally related to 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone allows for the creation of a wide array of heterocyclic compounds. These synthesized compounds have been utilized in the development of new pharmaceuticals, demonstrating various biological activities, including antimicrobial and anticancer properties (Mabkhot, Al-Majid, & Alamary, 2011).
Propriétés
IUPAC Name |
1-(7-phenyl-1,4-thiazepan-4-yl)-2-pyridin-4-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS2/c21-18(14-23-16-6-9-19-10-7-16)20-11-8-17(22-13-12-20)15-4-2-1-3-5-15/h1-7,9-10,17H,8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMOWDRZZRWPDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)CSC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylthio)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopropyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]isoquinoline-7-carboxamide](/img/structure/B2553302.png)
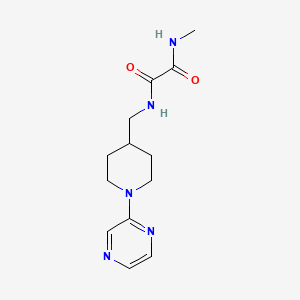
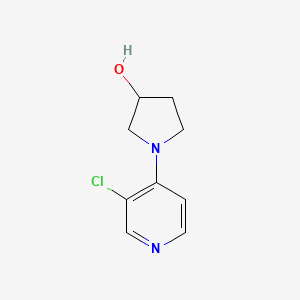
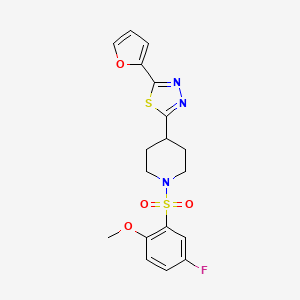
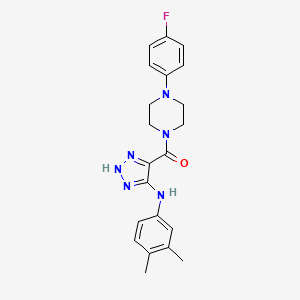
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-carboxamide](/img/structure/B2553312.png)
![3,5-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2553314.png)
![1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine](/img/structure/B2553316.png)
![1-[(2,6-dichlorophenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2553317.png)
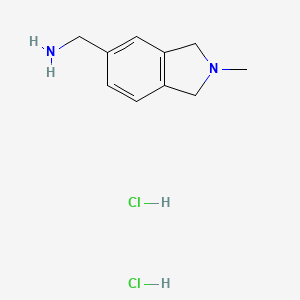
![N-[2-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2553320.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2553322.png)
![1-[(2-chlorobenzyl)oxy]-2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazole](/img/structure/B2553323.png)
